molecular formula C20H21F3N6O3S B11427340 2-butyl-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-butyl-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11427340
M. Wt: 482.5 g/mol
InChI Key: RKOFSNHRZVHNJZ-UHFFFAOYSA-N
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Description

2-butyl-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a thiadiazolo-pyrimidinone core with a piperazine ring substituted with a nitro-trifluoromethylphenyl group. Such compounds are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps:

    Formation of the Thiadiazolo-Pyrimidinone Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carbonyl compounds.

    Substitution with Piperazine: The thiadiazolo-pyrimidinone core is then reacted with piperazine, often in the presence of a suitable base like potassium carbonate, to introduce the piperazine ring.

    Introduction of the Nitro-Trifluoromethylphenyl Group: The final step involves the nitration of the phenyl ring and subsequent introduction of the trifluoromethyl group. This can be achieved using nitrating agents like nitric acid and trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Reduction of Nitro Group: 2-butyl-7-{4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one.

    Substitution Reactions: Various N-substituted derivatives of the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic nature makes it a candidate for various synthetic applications.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The presence of the nitro and trifluoromethyl groups can enhance the compound’s ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Similar compounds have been investigated for their anti-inflammatory, anticancer, and antiviral properties.

Industry

Industrially, such compounds can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butyl-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one would depend on its specific biological target. Generally, compounds with similar structures can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-7-{4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: A reduced form with an amino group instead of a nitro group.

    2-butyl-7-{4-[2-chloro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: A derivative with a chloro group.

Uniqueness

The presence of both a nitro group and a trifluoromethyl group in the same molecule is relatively unique and can confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity and binding affinity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H21F3N6O3S

Molecular Weight

482.5 g/mol

IUPAC Name

2-butyl-7-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C20H21F3N6O3S/c1-2-3-4-17-25-28-18(30)12-16(24-19(28)33-17)27-9-7-26(8-10-27)14-6-5-13(20(21,22)23)11-15(14)29(31)32/h5-6,11-12H,2-4,7-10H2,1H3

InChI Key

RKOFSNHRZVHNJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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